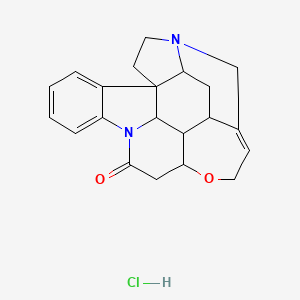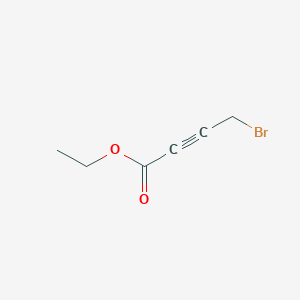![molecular formula C14H11N3O B12505136 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a fused ring system combining an indeno-oxazole moiety with a pyrazine ring, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-oxazole intermediate, which is then reacted with pyrazine derivatives under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, in medicinal chemistry, it may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-bis[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridine
- (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one
Uniqueness
Compared to similar compounds, 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine stands out due to its fused ring system that combines an indeno-oxazole moiety with a pyrazine ring
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-pyrazin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C14H11N3O/c1-2-4-10-9(3-1)7-12-13(10)17-14(18-12)11-8-15-5-6-16-11/h1-6,8,12-13H,7H2 |
Clave InChI |
NHUZBFRWVMEXCG-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
azanium](/img/structure/B12505067.png)
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)



![4,7-Bis(2,5-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12505107.png)

![N-(9-{4-[(tert-butyldimethylsilyl)oxy]-5-(hydroxymethyl)oxolan-2-yl}purin-6-yl)benzamide](/img/structure/B12505135.png)


